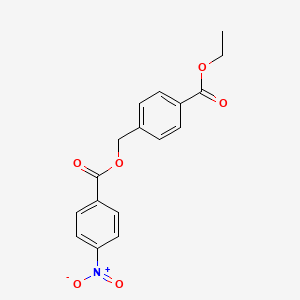
3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one, also known as ATR, is a chemical compound with a molecular formula of C13H11F3N2O. It is a yellow crystalline powder that is widely used in scientific research due to its unique properties and applications.
作用机制
The mechanism of action of 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one involves the inhibition of DHODH, which is a key enzyme in the de novo synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential for DNA and RNA synthesis, and their depletion can lead to cell death. 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory and analgesic effects. 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
实验室实验的优点和局限性
3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has several advantages for lab experiments. It is a potent inhibitor of DHODH, making it a useful tool for studying the de novo synthesis of pyrimidine nucleotides. 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has also been shown to have anticancer, anti-inflammatory, and analgesic effects, making it a potential therapeutic agent. However, 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one also has some limitations for lab experiments. It is relatively unstable and can degrade over time, making it difficult to work with. Additionally, 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has not been extensively studied in vivo, and its effects on human health are not well understood.
未来方向
There are several future directions for research on 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one. One area of research could focus on optimizing the synthesis method to improve the stability and yield of 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one. Another area of research could focus on studying the effects of 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one in vivo, particularly in animal models of cancer and inflammation. Additionally, research could focus on developing new derivatives of 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one with improved pharmacological properties and reduced toxicity. Overall, 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has the potential to be a valuable tool for scientific research and a promising therapeutic agent for a variety of diseases.
合成方法
3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one can be synthesized through a multistep process starting from 4-methylacetophenone. The first step involves the reaction of 4-methylacetophenone with trifluoroacetic anhydride to form the corresponding trifluoroacetate. The trifluoroacetate is then reacted with ammonia to form the corresponding amide. The amide is subsequently reduced with sodium borohydride to yield the final product, 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one.
科学研究应用
3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has been widely used in scientific research due to its unique properties and applications. It has been found to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has also been shown to inhibit the growth of cancer cells, making it a potential anticancer agent. Additionally, 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has been found to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory diseases.
属性
IUPAC Name |
(E)-3-amino-4,4,4-trifluoro-1-(4-methylphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-7-2-4-8(5-3-7)9(16)6-10(15)11(12,13)14/h2-6H,15H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPWYJOACKZIPX-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C(F)(F)F)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-amino-4,4,4-trifluoro-1-(4-methylphenyl)but-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


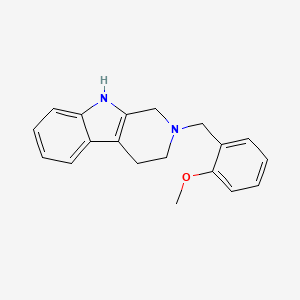
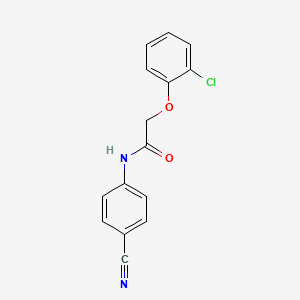
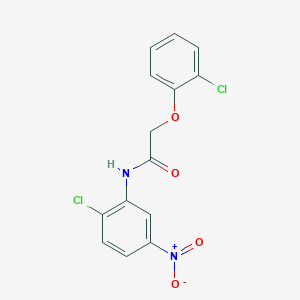
![methyl 2-{[(mesityloxy)acetyl]amino}benzoate](/img/structure/B5695943.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5695958.png)
![3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5695965.png)
![4-methoxy-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5695971.png)

![5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B5695988.png)

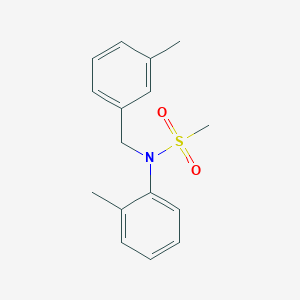
![4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5696002.png)
